molecular formula C18H21ClN4O4S B2579710 2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1241693-40-2

2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2579710
CAS No.: 1241693-40-2
M. Wt: 424.9
InChI Key: NVVLYJKBHUODOO-UHFFFAOYSA-N
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Description

The compound “2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . Unfortunately, specific details about the molecular structure of this compound are not available.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, density, and molecular weight, can be determined using various techniques . Unfortunately, specific details about the physical and chemical properties of this compound are not available.

Scientific Research Applications

Positive Inotropic Activity

Research on related compounds, such as (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides, has shown favorable in vitro activity for positive inotropic effects. These effects are beneficial in treating heart conditions by increasing the force of heart muscle contraction without necessarily affecting the heart rate, suggesting potential applications in cardiovascular therapeutics (Wu et al., 2012).

Antibacterial Activity

Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Compounds in this class showed moderate to potent antibacterial activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Iqbal et al., 2017).

Pulmonary Hypertension Treatment

A long-acting and highly selective prostacyclin receptor agonist prodrug, structurally similar to the compound , demonstrated efficacy in ameliorating rat pulmonary hypertension. This suggests its potential application in treating pulmonary arterial hypertension, highlighting the importance of selective receptor targeting in therapeutic development (Kuwano et al., 2008).

Anticancer Activity

Synthesized 4-arylsulfonyl-1,3-oxazoles have been evaluated for their anticancer activities, with certain derivatives exhibiting high activity against specific cancer cell lines. This research underscores the potential of sulfonamide derivatives in developing novel anticancer therapies (Zyabrev et al., 2022).

Properties

IUPAC Name

2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4S/c1-14-12-17(21-27-14)20-18(24)13-22-7-9-23(10-8-22)28(25,26)11-6-15-2-4-16(19)5-3-15/h2-6,11-12H,7-10,13H2,1H3,(H,20,21,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVLYJKBHUODOO-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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